2-Methyl-6-oxocyclopent-1-enyl acetate

Description

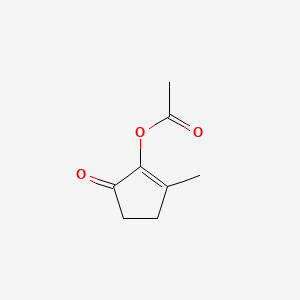

2-Methyl-6-oxocyclopent-1-enyl acetate (B1210297), also known as Cyclotene acetate, is an organic compound with the molecular formula C8H10O3. scent.vnsielc.com It belongs to the class of cyclopentenones, which are five-membered cyclic ketones containing a carbon-carbon double bond. The unique structural arrangement of 2-Methyl-6-oxocyclopent-1-enyl acetate, featuring a methyl group and an acetate substituent on the enone ring, makes it a subject of interest in various chemical studies.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1196-22-1 scent.vnsielc.com |

| Molecular Formula | C8H10O3 scent.vnsielc.comepa.gov |

| Molecular Weight | 154.165 g/mol sielc.comepa.gov |

Cyclopentenone derivatives are a frequently encountered class of cyclic enones that serve as fundamental building blocks in organic chemistry. thieme-connect.com Their utility stems from the diverse reactivity of the enone functional group, which allows for a wide range of chemical transformations. These include 1,2-additions to the carbonyl or olefin, 1,4-conjugate additions, and functionalizations at the allylic and α-carbonyl positions. acs.org

This versatility makes cyclopentenones key intermediates in the asymmetric synthesis of complex molecules. The cyclopentenone ring itself is a core structural feature in many highly functionalized and biologically important compounds, such as prostaglandins (B1171923) and various other natural products. acs.org The synthesis of the cyclopentenone core can be achieved through numerous strategies, including intramolecular cyclizations of acyclic precursors and intermolecular assemblies, often employing metal catalysts. thieme-connect.comorganic-chemistry.org One of the historic and notable methods for forming a cyclopentenone ring is the Pauson–Khand reaction, which involves the reaction of an alkene, an alkyne, and carbon monoxide in the presence of a cobalt catalyst. thieme-connect.com

Early research into compounds like this compound was often driven by their sensory properties, leading to their classification as aroma chemicals. guidechem.com The initial focus of scientific investigation would have been on its isolation, identification, and the characterization of its fundamental chemical and physical properties.

The compound is identified by its CAS number, 1196-22-1. scent.vnsielc.com Its molecular formula was determined to be C8H10O3, with a corresponding molecular weight of approximately 154.165 g/mol . sielc.comepa.gov Early studies would have also established its odor profile, which is described as having caramellic and fruity notes. scent.vn Such compounds were of significant interest to the food, tobacco, and cosmetics industries. guidechem.com The development of analytical techniques was crucial in this early phase for quality control and structural elucidation.

The academic significance of this compound is multifaceted. While it may not be as widely cited in complex total synthesis as some other cyclopentenone derivatives, its utility is evident in specific areas of chemical research and analysis. For instance, it is used as a reference compound in analytical chemistry. Methodologies have been developed for its analysis using reverse-phase high-performance liquid chromatography (HPLC). sielc.com Such methods are scalable and can be adapted for the isolation of impurities in preparative separations, indicating its role as an analytical standard. sielc.com

The research trajectory for compounds of this class often moves from initial discovery and characterization towards application as synthetic intermediates. The cyclopentenone core is a valuable pharmacophore, and derivatives are investigated for a range of biological activities. researchgate.net For example, other functionalized cyclopentenones are precursors to prostaglandins, which have significant pharmacological importance. researchgate.net While specific, extensive research on the synthetic applications of this compound is not broadly documented in mainstream reviews, its structural features suggest potential as a precursor for more complex molecular architectures, following the established reactivity patterns of cyclopentenones. thieme-connect.comacs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyclotene acetate |

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-5-oxocyclopenten-1-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5-3-4-7(10)8(5)11-6(2)9/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYIMCWMHNKLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152515 | |

| Record name | 2-Methyl-6-oxocyclopent-1-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-22-1 | |

| Record name | 2-(Acetyloxy)-3-methyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-oxocyclopent-1-enyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC109960 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-6-oxocyclopent-1-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-oxocyclopent-1-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 6 Oxocyclopent 1 Enyl Acetate

Established Synthetic Pathways to 2-Methyl-6-oxocyclopent-1-enyl acetate (B1210297)

The synthesis of 2-Methyl-6-oxocyclopent-1-enyl acetate, a substituted cyclic enone, relies on foundational reactions in organic chemistry that are adept at forming five-membered rings.

Annelation Protocols in Cyclopentenone Synthesis

Annelation, the formation of a new ring onto an existing structure, is a cornerstone of cyclopentenone synthesis. Several named reactions are pivotal in this context. The Pauson-Khand reaction, for instance, constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst. thieme-connect.com This approach is versatile, allowing for considerable structural diversity in the final product. thieme-connect.com

Another significant method is the Nazarov cyclization, which involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. thieme-connect.comacs.org The control of stereochemistry at the 4 and 5 positions of the cyclopentenone ring is often achieved by using precursors where these chiral centers are already established or by creating them diastereoselectively during the cyclization process. thieme-connect.com For the synthesis of densely substituted cyclopentenones, a complementary process to the Pauson-Khand annulation has been developed that engages an internal alkyne and a β-keto ester in an annulation process forging two new carbon-carbon bonds. nih.gov

| Annelation Protocol | Reactants | Catalyst/Reagent | Key Features |

| Pauson-Khand Reaction | Alkene, Alkyne, Carbon Monoxide | [Co₂(CO)₈] (typically) | Convergent assembly of the cyclopentenone core. thieme-connect.com |

| Nazarov Cyclization | Divinyl Ketone | Acid catalyst | 4π-electrocyclic ring closure; can be highly stereoselective. thieme-connect.comacs.org |

| Metallacycle-Mediated Annulation | Internal Alkyne, β-Keto Ester | Metal catalyst | Suitable for forging densely substituted cyclopentenone products. nih.gov |

Synthesis from Cyclopentanedione Precursors

A direct and effective route to this compound involves the use of a 2-methyl-1,3-cyclopentanedione (B45155) precursor. The key transformation in this pathway is the regioselective O-acylation of the dione. acs.org Treatment of 2-methyl-1,3-cyclopentanedione with a suitable acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a base, leads to the formation of the enol acetate. The reaction proceeds via the formation of an enolate, which then attacks the acylating agent. The regioselectivity of the enolization is crucial for obtaining the desired isomer. Silylation of 1,3-cyclopentanediones can generate 1,4-bis(silyloxy)cyclopentadienes, which can then undergo further reactions like intramolecular Michael additions to form complex bicyclic scaffolds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Cyclopentenone Formation

Palladium catalysis offers powerful tools for the synthesis of α,β-unsaturated ketones and their derivatives. organic-chemistry.org One prominent method is the Saegusa-Ito oxidation, which involves the dehydrogenation of a silyl (B83357) enol ether to form an enone using a stoichiometric amount of a palladium(II) salt, such as palladium(II) acetate. nih.gov More recent developments have focused on catalytic versions of this reaction using an oxidant like oxygen. nih.gov

Direct palladium-catalyzed aerobic dehydrogenation of saturated ketones provides a more atom-economical route to cyclic enones. nih.gov For example, using a catalyst system like Pd(DMSO)₂(TFA)₂ with oxygen as the terminal oxidant can convert cyclic ketones into their corresponding enones. nih.gov Furthermore, palladium-catalyzed reactions can be used to form enol acetates directly. The reaction of enol triflates with amides, carbamates, or other nucleophiles is a known method, suggesting that a similar coupling to form an enol acetate is feasible. organic-chemistry.org Another approach involves the palladium-catalyzed reaction of enol acetates with reagents like allyl methyl carbonate to generate α,β-unsaturated ketones. kisti.re.kr

| Palladium-Catalyzed Method | Precursor | Catalyst System | Key Transformation |

| Saegusa-Ito Oxidation | Silyl enol ether of 2-methylcyclopentanone | Pd(OAc)₂ (stoichiometric or catalytic with oxidant) | Dehydrogenation to form 2-methylcyclopent-2-en-1-one. nih.gov |

| Aerobic Dehydrogenation | 2-methylcyclopentanone | Pd(DMSO)₂(TFA)₂ / O₂ | Direct conversion of a saturated ketone to an enone. nih.gov |

| Enolate Trapping | Racemic β-ketoester | [Pd₂(dba)₃] and chiral ligand | Asymmetric α-alkylation via an intermediary palladium-enolate. nih.gov |

Multi-Step Approaches from Readily Available Starting Materials

Complex molecules are often built through multi-step sequences from simple, commercially available precursors. A potential route to a substituted cyclopentenone could start from D-glucono-1,5-lactone, an inexpensive carbohydrate derivative. durham.ac.uk A reported sequence involves peracetylation, elimination, and a base-mediated rearrangement to furnish a highly functionalized cyclopentenone building block. durham.ac.uk This approach highlights how complex core structures can be accessed from the chiral pool.

Another strategy employs readily available all-trans-2,4-dienals as starting materials. chemistryviews.org An iodine-catalyzed iso-Nazarov cyclization of these dienals can produce 2-cyclopentenones in good to excellent yields. chemistryviews.org This reaction proceeds through a concerted mechanism where iodine activates the carbonyl group. chemistryviews.org Such multi-step syntheses, especially when designed as continuous-flow processes, can be highly efficient for producing specific organic compounds. beilstein-journals.orgnih.gov

Emerging and Sustainable Synthetic Strategies

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and sustainable processes.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are being applied to the synthesis of cyclopentenone derivatives to reduce environmental impact. A key area of focus is the use of starting materials derived from renewable biomass. Furfural, a compound produced from agricultural waste, can be catalytically converted into cyclopentanone (B42830), a direct precursor to the cyclopentenone core. researchgate.netrsc.org This conversion can be achieved through aqueous-phase hydrogenation and rearrangement reactions using various metal catalysts. researchgate.netrsc.org

Other green strategies include the use of less toxic and more sustainable catalysts. For example, the use of molecular iodine as a catalyst for the cyclization of dienals to form cyclopentenones represents a greener alternative to methods requiring harsh conditions or toxic reagents. chemistryviews.org Additionally, the adoption of continuous flow processing technologies enhances sustainability and efficiency. durham.ac.uk Flow synthesis can improve reaction control, reduce waste generation, and facilitate safer handling of hazardous intermediates, representing a significant step towards more eco-friendly chemical manufacturing. durham.ac.uk

Synthetic Pathways to this compound Explored

The synthesis of this compound, a notable chemical intermediate, is achieved through a variety of sophisticated chemical methodologies. These approaches range from catalytic reactions that build the core cyclopentenone structure to the strategic modification of pre-existing molecular frameworks. This article delves into the specific synthetic strategies employed in the formation of this compound and its related analogues, focusing on catalytic syntheses, enantioselective approaches, and derivatization techniques.

Catalytic Synthesis of this compound and its Analogues

The catalytic synthesis of cyclopentenones, including analogues of this compound, often leverages transition metal catalysts to construct the five-membered ring efficiently. A prominent method involves the gold(I)-catalyzed tandem 3,3-rearrangement and Nazarov reaction of enynyl acetates. scispace.compitt.edu This process is particularly versatile for creating a variety of substituted cyclopentenones.

In this type of reaction, a gold(I) catalyst activates the alkyne functionality of an enynyl acetate, initiating a cascade of reactions. The process typically begins with a 3,3-sigmatropic rearrangement to form an allenylic acetate intermediate. This intermediate, still activated by the gold catalyst, can then undergo a Nazarov cyclization, which is a 4π-electrocyclic ring closure, to form a cyclopentadienylic cation. This cation can then be trapped to yield a cyclopentadienyl (B1206354) acetate. In some cases, these cyclopentadienyl acetates can be isolated, or they can be hydrolyzed in situ to produce the corresponding cyclopentenone. nih.gov

The reaction conditions, including the choice of catalyst, solvent, and the presence of additives, can significantly influence the reaction pathway and the final product distribution. For instance, the presence of water in the reaction medium can facilitate the hydrolysis of the intermediate cyclopentadienyl ester to the cyclopentenone. nih.gov

| Catalyst System | Starting Material | Key Transformation | Product Type | Ref |

| AuCl(PPh₃)/AgSbF₆ | Enynyl acetates | 3,3-Rearrangement/Nazarov Cyclization | Cyclopentenones/Cyclopentadienyl acetates | scispace.compitt.edu |

| Gold(I) complexes | Propargyl acetates | 1,3-Acyloxy migration/Nazarov Cyclization | Dienyl acetate intermediates | nih.gov |

Enantioselective Synthesis of this compound and Related Chiral Cyclopentenones

The development of enantioselective methods for the synthesis of chiral cyclopentenones is of significant interest due to the prevalence of this structural motif in biologically active molecules. While specific enantioselective methods for this compound are not extensively detailed in the literature, general strategies for achieving enantioselectivity in the synthesis of related chiral cyclopentenones can be considered.

One common approach is the use of chiral catalysts or chiral auxiliaries in reactions such as the Pauson-Khand reaction or the Nazarov cyclization. For example, chiral ligands can be complexed with transition metals to create a chiral environment that influences the stereochemical outcome of the ring-forming reaction.

Another strategy involves the enzymatic resolution of racemic mixtures of cyclopentenone precursors. Lipases are frequently employed to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, allowing for the separation of the two enantiomers. For instance, the resolution of racemic 4-hydroxycyclopentenone derivatives has been achieved using this method. acs.org

Derivatization Approaches to this compound from Related Cyclopentenones

The synthesis of this compound can also be approached through the modification of existing cyclopentenone structures. These methods rely on the chemical reactivity of the cyclopentenone core to introduce or alter functional groups.

Functionalization of Existing Cyclopentenone Scaffolds

The functionalization of a pre-formed cyclopentenone ring is a direct strategy for accessing derivatives like this compound. A plausible, though not explicitly documented, method would be the direct acylation of the enolate of 2-methyl-2-cyclopenten-1-one (B72799). The regioselectivity of such an acylation would be a critical factor to control.

Alkylation of cyclopentenone derivatives is a well-established method for introducing substituents onto the ring. For instance, the alkylation of 2-cyclopenten-2-ol-1-one and its derivatives has been investigated, demonstrating the feasibility of modifying the cyclopentenone scaffold at various positions. tandfonline.com While this example focuses on alkylation, it highlights the potential for nucleophilic attack on activated cyclopentenone systems, a principle that could be extended to acylation.

Strategic Modification of Precursor Molecules

The synthesis of the target compound can also be envisioned through the strategic modification of precursor molecules that already contain a five-membered ring. This could involve a series of reactions to introduce the required methyl and acetate functionalities onto a cyclopentanone or cyclopentene (B43876) core, followed by oxidation or rearrangement to form the final cyclopentenone structure.

For example, a synthetic route could start from a readily available cyclopentanone derivative. A sequence of alpha-methylation followed by the introduction of a double bond and subsequent enol acetate formation could potentially lead to this compound. The success of such a strategy would depend on the careful selection of reagents and reaction conditions to control regioselectivity at each step.

| Precursor Type | Key Transformation | Target Functionality |

| 2-Methyl-2-cyclopenten-1-one | Enolate formation and acylation | Enol acetate |

| 2-Cyclopenten-2-ol-1-one derivatives | Alkylation/Acylation | Substituted cyclopentenone |

| Cyclopentanone | α-Methylation, Unsaturation, Enolization/Acylation | 2-Methyl-enol acetate |

Chemical Reactivity and Transformation Studies of 2 Methyl 6 Oxocyclopent 1 Enyl Acetate

Electrophilic and Nucleophilic Reactions of 2-Methyl-6-oxocyclopent-1-enyl acetate (B1210297)

The unique arrangement of functional groups in 2-Methyl-6-oxocyclopent-1-enyl acetate allows it to react with both electrophiles and nucleophiles at various positions. The electron-rich enol double bond can react with electrophiles, while the carbonyl carbon and the β-carbon of the enone system are susceptible to nucleophilic attack.

The acetate group in this compound is primarily known for its role as an excellent leaving group in substitution reactions, particularly those catalyzed by transition metals. Under basic or acidic conditions, the ester can undergo hydrolysis to yield the corresponding enol or, more stably, the 2-methylcyclopentane-1,2-dione.

In nucleophilic substitution reactions, the acetate can be displaced by a variety of nucleophiles. This is most efficiently achieved through palladium catalysis in what is known as the Tsuji-Trost reaction, where the acetate serves as a leaving group to facilitate the formation of a π-allylpalladium complex. wikipedia.orgorganic-chemistry.org

The carbonyl group of the cyclopentenone ring is a classic electrophilic site, susceptible to attack by a range of nucleophiles. This reactivity is influenced by the nature of the nucleophile, which determines whether a direct (1,2) addition to the carbonyl or a conjugate (1,4) addition to the enone system occurs.

1,2-Addition Reactions : "Hard" nucleophiles, such as those found in Grignard reagents and organolithium compounds, preferentially attack the electrophilic carbonyl carbon. This results in the formation of a tertiary alcohol upon workup. The reaction is typically fast and irreversible. masterorganicchemistry.com

Reduction : The carbonyl group can be selectively reduced using standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding allylic alcohol.

These transformations are fundamental in modifying the cyclopentane (B165970) core for the synthesis of more complex molecules.

The α,β-unsaturated ketone functionality, or enone system, is a key feature of the molecule's reactivity, enabling conjugate additions and cycloaddition reactions.

Michael Additions : The β-carbon of the enone system is electrophilic due to resonance and is a prime target for "soft" nucleophiles in a process known as the Michael or conjugate addition. masterorganicchemistry.com This reaction is characteristic of reagents like organocuprates (Gilman reagents), enamines, and enolates derived from active methylene (B1212753) compounds. wikipedia.org The addition of a Gilman reagent, for instance, results in the formation of a new carbon-carbon bond at the β-position, generating a new enolate which is then protonated. masterorganicchemistry.com

Cycloaddition Reactions : The electron-deficient double bond of the enone system can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org When treated with a conjugated diene, this compound can form bicyclic ring systems, a powerful transformation for building molecular complexity. The stereochemical outcome of such reactions is often predictable, following the endo rule. wikipedia.orgsciforum.net

Radical Reactions and Carbon-Carbon Bond Formation with this compound

Beyond polar reactions, this compound and its derivatives can participate in radical-mediated transformations. Radical cyclization reactions, for example, can be initiated on derivatives of this compound to form complex polycyclic structures. researchgate.net Carbon-carbon bonds are fundamental to organic synthesis, and this compound offers several pathways to achieve their formation. As discussed, Michael additions and palladium-catalyzed alkylations are powerful methods for creating C-C bonds at the β-carbon and the allylic position, respectively. These reactions are central to using this compound as a building block in synthetic chemistry.

Catalytic Reactions and their Underlying Mechanisms

Catalysis offers efficient and selective routes for transforming this compound. Transition metal catalysis, in particular, unlocks unique reactivity patterns not accessible through traditional methods.

Palladium-catalyzed reactions are especially prominent for substrates containing an allylic acetate. The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation (AAA), is a cornerstone transformation for this class of compounds. wikipedia.orgorganic-chemistry.orgnih.gov

The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of a zerovalent palladium complex, typically bearing phosphine (B1218219) ligands, to the double bond of the enol acetate. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, displacing the acetate leaving group and forming a η³-π-allylpalladium(II) complex. organic-chemistry.org A nucleophile then attacks this electrophilic allyl complex. The attack usually occurs on the face opposite to the palladium metal, leading to a net retention of configuration from the starting material. Finally, reductive elimination regenerates the Pd(0) catalyst, completing the cycle. nih.gov

The use of chiral phosphine ligands allows this reaction to be performed enantioselectively, providing a powerful method for constructing chiral molecules. nih.govscispace.com This reaction is highly versatile, accommodating a wide range of soft nucleophiles, including stabilized carbanions (like malonates), enolates, and heteroatom nucleophiles. organic-chemistry.orgnih.gov

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagent/Catalyst | Reactive Site | Product Type |

| 1,2-Addition | Grignard (R-MgBr) | Carbonyl Carbon | Tertiary Alcohol |

| Michael Addition | Organocuprate (R₂CuLi) | β-Carbon of Enone | Substituted Cyclopentanone (B42830) |

| Diels-Alder | Conjugated Diene | Enone Double Bond | Bicyclic Adduct |

| Allylic Alkylation | Pd(0)/Ligand + Nucleophile | Allylic Carbon | Allylic Substitution Product |

| Hydrolysis | H₃O⁺ or OH⁻ | Acetate Ester | 2-Methylcyclopentane-1,2-dione |

| Reduction | NaBH₄ | Carbonyl Carbon | Allylic Alcohol |

Information regarding the organocatalytic reactivity of this compound is not available in the public domain.

Extensive searches of scholarly articles, academic databases, and chemical literature have yielded no specific research detailing the organocatalytic reactivity of the chemical compound This compound .

While the field of organocatalysis is vast and encompasses a wide range of reactions and substrates, there appears to be no published data on the application of organocatalysts to induce chemical transformations on this particular molecule. Therefore, the generation of an article with detailed research findings, data tables, and specific examples of its organocatalytic reactivity is not possible at this time.

The requested article structure, focusing on the "" with a specific section on "Organocatalytic Reactivity," cannot be fulfilled due to the absence of primary or secondary research sources on this topic.

It is possible that research into the organocatalytic behavior of this compound exists but has not been published or is part of proprietary industrial research. However, based on publicly accessible scientific literature, this subject remains unexplored.

Mechanistic Investigations of Reactions Involving 2 Methyl 6 Oxocyclopent 1 Enyl Acetate

Elucidation of Reaction Pathways and Transition States

There is no available research that elucidates the specific reaction pathways and transition states for reactions involving 2-Methyl-6-oxocyclopent-1-enyl acetate (B1210297). Computational and experimental studies to map the energy landscapes, identify intermediates, and characterize transition state structures for this compound have not been reported.

Kinetic Studies and Reaction Rate Analysis

No kinetic data, such as reaction rate constants, activation energies, or rate laws, have been published for reactions of 2-Methyl-6-oxocyclopent-1-enyl acetate. Consequently, an analysis of its reaction kinetics cannot be provided.

Stereochemical Outcomes and Control in Reactions of this compound

There is a lack of studies on the stereochemical outcomes of reactions involving this compound. Information regarding enantioselective or diastereoselective transformations and the methods to control such stereochemistry is not available in the current body of scientific literature.

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Methyl-6-oxocyclopent-1-enyl acetate (B1210297). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For 2-Methyl-6-oxocyclopent-1-enyl acetate, one would expect to observe signals corresponding to the vinylic methyl group, the two methylene (B1212753) groups of the cyclopentenone ring, and the methyl group of the acetate moiety. The chemical shift (δ) of each signal, reported in parts per million (ppm), indicates the electronic environment of the protons. Furthermore, the splitting pattern (multiplicity) of the signals, arising from spin-spin coupling, provides information about the number of neighboring protons, allowing for the establishment of proton connectivity.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbons of the ketone and ester, the olefinic carbons of the double bond, the methylene carbons in the ring, and the methyl carbons. The chemical shifts in ¹³C NMR are highly indicative of the type of carbon atom (e.g., C=O, C=C, CH₂, CH₃).

While specific, experimentally-derived NMR data for this compound is not widely available in publicly accessible literature, a theoretical analysis allows for the prediction of expected spectral features.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values and may differ from experimental results.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Ketone) | - | ~200-210 |

| C=O (Acetate) | - | ~168-172 |

| C=C (Quaternary) | - | ~140-150 |

| C=C (Acetate-bearing) | - | ~130-140 |

| CH₂ (Ring) | ~2.3-2.8 | ~25-35 |

| CH₃ (Vinylic) | ~1.8-2.2 | ~15-25 |

| CH₃ (Acetate) | ~2.0-2.3 | ~20-25 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, the molecular formula is C₈H₁₀O₃. rsc.orgepa.gov HRMS can measure the mass of the molecular ion with very high accuracy, typically to within a few parts per million. nih.gov

The calculated monoisotopic mass for C₈H₁₀O₃ is 154.062994 g/mol . rsc.orgepa.gov An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, thus confirming the molecular formula.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. wikipedia.orgchemguide.co.uk When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments can help to piece together the structure of the original molecule. For this compound, expected fragmentation pathways could include the loss of the acetyl group or cleavages within the cyclopentenone ring.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | rsc.orgepa.gov |

| Monoisotopic Mass (Calculated) | 154.062994 g/mol | rsc.orgepa.gov |

| Average Mass (Calculated) | 154.165 g/mol | rsc.orgepa.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.czuobasrah.edu.iq The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

The most prominent features would be the strong absorptions corresponding to the carbonyl (C=O) stretching vibrations. The α,β-unsaturated ketone carbonyl would likely absorb in the range of 1685-1665 cm⁻¹, while the ester carbonyl would absorb at a higher frequency, typically around 1735-1750 cm⁻¹. The C=C double bond stretch would appear in the 1680-1640 cm⁻¹ region. vscht.cz Additionally, C-O stretching vibrations from the ester group would be visible in the 1300-1000 cm⁻¹ range, and C-H stretching and bending vibrations for the methyl and methylene groups would also be present. libretexts.org

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (α,β-Unsaturated Ketone) | Stretch | 1685-1665 |

| C=O (Ester) | Stretch | 1750-1735 |

| C=C (Alkene) | Stretch | 1680-1640 |

| C-O (Ester) | Stretch | 1300-1000 |

| C-H (sp³ hybridized) | Stretch | < 3000 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

For this compound, an X-ray crystallographic analysis would provide unequivocal proof of its structure and stereochemistry in the solid state. However, this technique is contingent on the ability to grow a suitable single crystal of the compound. Many organic compounds, particularly those that are liquids or low-melting solids at room temperature, can be challenging to crystallize. A search of publicly available crystallographic databases does not currently indicate that the crystal structure of this compound has been determined and reported.

Computational Chemistry and Theoretical Studies of 2 Methyl 6 Oxocyclopent 1 Enyl Acetate

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of organic compounds. mdpi.com For a molecule like 2-Methyl-6-oxocyclopent-1-enyl acetate (B1210297), these methods can provide deep insights into its electronic structure, bonding, spectroscopic characteristics, and reactivity.

The electronic structure of 2-Methyl-6-oxocyclopent-1-enyl acetate is characterized by the interplay of its functional groups: the cyclopentenone ring, the enol acetate moiety, and the methyl group. DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger), can be employed to model the geometry and electronic properties of this molecule. acs.orgrsc.org

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. In a typical cyclic enone system, the HOMO is often associated with the π-system of the carbon-carbon double bond, while the LUMO is typically a π* orbital localized over the enone system. The presence of the acetate group can influence the energy and localization of these frontier orbitals.

Charge Distribution and Electrostatic Potential: Analysis of the molecular electrostatic potential (MEP) would reveal the charge distribution and reactive sites. The oxygen atoms of the carbonyl and acetate groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon and the β-carbon of the enone system are likely to be electron-deficient and thus prone to nucleophilic attack.

| Property | Expected Characteristic for this compound |

|---|---|

| HOMO Localization | Primarily on the C=C double bond of the cyclopentene (B43876) ring. |

| LUMO Localization | Primarily on the conjugated enone system (O=C-C=C). |

| Electron-Rich Centers | Oxygen atoms of the carbonyl and acetate groups. |

| Electron-Poor Centers | Carbonyl carbon and the β-carbon of the enone. |

Computational methods are invaluable for predicting and interpreting spectroscopic data. olemiss.edu

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. For this compound, characteristic strong absorption bands would be predicted for the C=O stretching of the ketone and the ester, as well as for the C=C stretching of the enone system. The calculated IR spectrum can aid in the assignment of experimental spectra. wpmucdn.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are highly useful for assigning peaks in experimental NMR spectra and for confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Vis absorption spectrum. For an enone system, the main absorption is typically due to a π → π* transition. The calculations would provide the wavelength of maximum absorption (λmax) and the oscillator strength of the transition. researchgate.netnih.gov

| Spectroscopic Data | Predicted Feature for this compound |

|---|---|

| IR Stretching (C=O, ketone) | ~1715-1730 cm⁻¹ |

| IR Stretching (C=O, ester) | ~1760-1770 cm⁻¹ |

| IR Stretching (C=C) | ~1630-1650 cm⁻¹ |

| ¹³C NMR (C=O, ketone) | ~195-210 ppm |

| ¹³C NMR (C=O, ester) | ~165-175 ppm |

| UV-Vis (π → π*) | ~220-250 nm |

Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the potential energy surfaces (PES) of chemical reactions. smu.edu For this compound, several types of reactions could be studied.

Michael Addition: The β-carbon of the enone system is an electrophilic site for Michael addition. DFT calculations can model the reaction pathway of a nucleophile adding to this position, identifying the transition state and calculating the activation energy. rsc.orgresearchgate.net This provides insights into the reaction kinetics and the stereoselectivity of the addition.

Reactions at the Carbonyl Group: The reactivity of the ketone and ester carbonyl groups towards nucleophiles can also be investigated. Computational studies can compare the activation barriers for addition to these two sites, predicting which is more reactive.

Pericyclic Reactions: The diene system within the molecule could potentially participate in pericyclic reactions like Diels-Alder cycloadditions. Theoretical calculations can predict the feasibility of such reactions and the stereochemical outcome.

Energetic profiles for these reactions would be constructed by calculating the energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism and the factors that control it. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (e.g., in solution) over time. researchgate.netmdpi.com

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The five-membered ring of cyclopentenone is not perfectly planar and can adopt different conformations, such as the "envelope" and "twist" forms. chemistrysteps.comscribd.com MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. The flexibility of the acetate group would also be assessed.

Solvation Effects: By including explicit solvent molecules in the simulation box, MD can provide a realistic model of how the solvent influences the molecule's conformation and reactivity. The formation of hydrogen bonds between the solvent and the oxygen atoms of the acetate and carbonyl groups would be a key aspect to investigate.

Intermolecular Interactions: MD simulations are also well-suited to study how molecules of this compound interact with each other or with other molecules in a mixture. This can provide insights into properties like miscibility and the formation of aggregates.

Structure-Reactivity Relationships Derived from Computational Models

By systematically studying a series of related cyclopentenone derivatives, computational models can be used to establish quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. researchgate.netnih.gov

For instance, by calculating descriptors such as HOMO and LUMO energies, atomic charges, and dipole moments for a set of molecules and correlating them with experimentally observed reaction rates, a predictive model can be built. This would allow for the rational design of new cyclopentenone derivatives with tailored reactivity.

Computational studies on cyclic enones have shown that the substitution pattern on the ring significantly influences their electrophilicity. researchgate.net For this compound, the methyl group and the enol acetate would be expected to modulate the reactivity of the enone system through both steric and electronic effects. Computational models can precisely quantify these effects, providing a deeper understanding of the molecule's chemical behavior.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Synthesis

Precursor in Natural Product Synthesis

The cyclopentane (B165970) ring is a recurring motif in numerous biologically active natural products. Due to its functionalized cyclopentenone structure, 2-Methyl-6-oxocyclopent-1-enyl acetate (B1210297) and its close derivatives are valuable precursors in the total synthesis of several important natural products, most notably certain prostaglandins (B1171923) and jasmonates.

While direct synthesis routes starting from 2-Methyl-6-oxocyclopent-1-enyl acetate are not extensively documented in publicly available literature, its structural isomer, methyl 3-oxo-cyclopentyl acetate, is a known precursor in the synthetic preparation of methyl jasmonate . beilstein-journals.org Methyl jasmonate is a plant hormone involved in various developmental processes and defense mechanisms. The synthesis of methyl jasmonate often involves the elaboration of a cyclopentanone (B42830) core, introducing the two characteristic side chains. The cyclopentenone moiety provides the necessary electrophilic center for the conjugate addition of one side chain, while the ketone can be used to introduce the second chain, often through a Wittig-type reaction. researchgate.net

The general synthetic strategy for jasmonates from cyclopentenone precursors is outlined below:

| Step | Description | Key Reagents |

| 1. Side Chain Introduction (Conjugate Addition) | The α,β-unsaturated ketone of the cyclopentenone ring undergoes a Michael addition with an organocuprate or other suitable nucleophile to introduce the first side chain. | R₂CuLi, Grignard reagents |

| 2. Enolate Trapping/Further Functionalization | The resulting enolate can be trapped with an electrophile to introduce the second side chain or can be converted to other functional groups. | Alkyl halides |

| 3. Functional Group Interconversion | The existing functional groups on the ring and side chains are modified to achieve the final structure of the natural product. | Oxidation, reduction, hydrolysis |

Furthermore, the cyclopentenone ring is the core structure of many prostaglandins , a group of physiologically active lipid compounds with diverse hormone-like effects. wikipedia.org The synthesis of prostaglandins often relies on the strategic functionalization of a cyclopentane or cyclopentenone precursor. nih.govlibretexts.org Chiral cyclopentenones are particularly important as they allow for the asymmetric synthesis of these complex molecules. acs.org Synthetic strategies frequently involve the conjugate addition of the omega side chain to a cyclopentenone, followed by the trapping of the resulting enolate with an electrophile that will become the alpha side chain. youtube.com

Scaffold for the Synthesis of Novel Heterocyclic Compounds

The reactivity of the dicarbonyl moiety, present in a masked form in this compound, makes it an excellent starting material for the synthesis of various heterocyclic compounds. The enol acetate can be readily hydrolyzed to reveal a 1,3-diketone, which can then undergo condensation reactions with binucleophiles to form heterocyclic rings.

One important class of heterocycles that can be synthesized from this scaffold is pyrazoles . The reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives is a classical and efficient method for the synthesis of the pyrazole (B372694) ring. beilstein-journals.orgnih.govrsc.orgnih.govresearchgate.net The α,β-unsaturated ketone functionality within the cyclopentenone ring can also react with hydrazines to form pyrazolines, which can be subsequently oxidized to pyrazoles. beilstein-journals.orgnih.govrsc.orgnih.govresearchgate.net

A general reaction for the formation of a fused pyrazole from a cyclic β-diketone is presented below:

| Reactant 1 | Reactant 2 | Product | Conditions |

| 2-Methylcyclopentane-1,3-dione | Hydrazine | 3-Methyl-4,5-dihydro-1H-cyclopenta[c]pyrazol-6(7H)-one | Acid or base catalysis, heating |

Another significant class of heterocycles accessible from this precursor is pyridazines . The synthesis of pyridazines can be accomplished through the condensation of 1,4-dicarbonyl compounds with hydrazine. While this compound is a 1,3-dicarbonyl precursor, it can be chemically modified to generate a 1,4-dicarbonyl system suitable for pyridazine (B1198779) synthesis. More directly, the 1,3-dicarbonyl precursor can be used in reactions that lead to pyridazine derivatives. organic-chemistry.orgyoutube.comresearchgate.netuminho.ptekb.eg For instance, reaction with hydrazine can lead to the formation of a pyridazinone ring fused to the cyclopentane core.

Additionally, the reactivity of the dicarbonyl system allows for the synthesis of other heterocyclic systems, such as pyridinethiones , through reactions with suitable sulfur and nitrogen-containing reagents.

Building Block for Fine Chemical Production (excluding pharmaceutical/clinical applications)

Beyond its role in the synthesis of complex natural products, this compound is a valuable building block in the production of fine chemicals, particularly in the flavor and fragrance industry . guidechem.comthegoodscentscompany.com Its inherent odor profile, often described as floral and powdery, allows for its direct use in fragrance compositions. google.com

Moreover, its chemical structure serves as a versatile starting point for the synthesis of other high-value aroma chemicals. The cyclopentanone and cyclopentenone motifs are found in a variety of important fragrance molecules, including jasmonates and their analogues, which are prized for their intense floral scents. researchgate.netnih.govchimia.chnih.gov For example, the fragrance ingredient Magnolione®, a synthetic analogue of methyl dihydrojasmonate, possesses a characteristic jasmine odor and is used in various perfumes. nih.gov

The synthesis of such fragrance compounds often involves the alkylation of the cyclopentanone ring, a reaction for which this compound is well-suited. The enol acetate can be hydrolyzed to the corresponding diketone, which can then be selectively alkylated to introduce various side chains, thereby modulating the final odor profile of the molecule.

The following table summarizes some of the fine chemicals and intermediates that can be derived from a 2-methylcyclopentenone core:

| Starting Material | Reaction | Product | Application |

| 2-Methylcyclopentenone | Michael Addition, Alkylation | Substituted Cyclopentanones | Fragrance Intermediates |

| 2-Methylcyclopentenone | Wittig Reaction | Alkylidene Cyclopentanes | Specialty Chemicals |

| 2-Methylcyclopentenone | Reduction | 2-Methylcyclopentanone | Flavor and Fragrance |

The use of this compound and related compounds as building blocks allows for the creation of a wide range of aroma chemicals with diverse and desirable scent profiles, contributing significantly to the palette of the modern perfumer. perfumerflavorist.com

Investigations into Biological Activity Mechanistic and in Vitro Focus

In Vitro Biological Activity Screening for Mechanistic Insights

Currently, there is a notable absence of published scientific literature detailing the in vitro biological activity of 2-Methyl-6-oxocyclopent-1-enyl acetate (B1210297). Comprehensive searches of scientific databases have not yielded any studies that have specifically screened this compound for antiproliferative effects against cancer cell lines or for its potential to inhibit specific enzymes. Consequently, there is no available data to report on its mechanistic insights from such in vitro assays.

Interactive Data Table: Summary of In Vitro Biological Activity Screening

| Assay Type | Target/Cell Line | Results |

| Antiproliferative | Not Specified | No data available |

| Enzyme Inhibition | Not Specified | No data available |

Molecular Interactions and Potential Biological Targets

There is no specific research available that investigates the molecular interactions or potential biological targets of 2-Methyl-6-oxocyclopent-1-enyl acetate. Studies involving techniques such as molecular docking, affinity chromatography, or other biochemical assays to identify binding partners have not been reported for this compound. Therefore, its potential biological targets at the molecular level remain uncharacterized.

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Consistent with the lack of data on its biological activity and molecular targets, there are no published structure-activity relationship (SAR) studies for this compound. SAR studies require a set of analogous compounds with varying structural features and corresponding biological activity data to determine which parts of the molecule are crucial for its effects. Without any foundational biological activity data, such studies have not been conducted or reported.

Analogues and Derivatives of 2 Methyl 6 Oxocyclopent 1 Enyl Acetate

Synthesis and Advanced Characterization of Structural Variants

The synthesis of structural variants of 2-methyl-6-oxocyclopent-1-enyl acetate (B1210297) often involves multi-step sequences starting from readily available precursors. Common strategies for creating the cyclopentenone core include the Pauson-Khand reaction, Nazarov cyclization, and various condensation reactions. organic-chemistry.orgresearchgate.net Modifications to the core structure, such as altering the alkyl substituent at the 2-position or changing the acetate group, allow for the generation of a diverse library of analogues.

For instance, the synthesis of 2-alkyl-substituted cyclopentenolones can be achieved from 2-alkyl substituted butadienes through a five-step synthesis. google.com This process involves the formation of a 1,1-dihalo-2-alkyl-2-vinylcyclopropane, followed by isomerization, hydrolysis, epoxidation, and a final isomerization to yield the desired 2-hydroxy-3-alkylcyclopent-2-en-1-one. This hydroxy intermediate can then be readily acetylated to produce the corresponding enol acetate.

The characterization of these newly synthesized variants requires a combination of advanced spectroscopic and analytical techniques to unambiguously determine their structure and purity.

Table 1: Spectroscopic and Analytical Techniques for Characterization

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | Provides information on the number, environment, and connectivity of protons. |

| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes detailed connectivity between protons and carbons, confirming the overall structure. |

| Mass Spectrometry (MS) | |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of its elemental composition. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates components of a mixture and provides mass spectra for identification. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl (C=O) of the ketone and ester, and the carbon-carbon double bond (C=C). |

| X-ray Crystallography | Provides the definitive three-dimensional structure of crystalline compounds. |

For example, in the synthesis of novel cyclopentenone derivatives from the aldol (B89426) condensation of substituted benzils with acetone (B3395972) derivatives, the structures of the products were confirmed by elemental analysis, IR, ¹H NMR, ¹³C NMR, and mass spectroscopy, and in one case, by single-crystal X-ray diffraction. researchgate.net

Comparative Studies of Reactivity and Mechanistic Profiles

The reactivity of 2-methyl-6-oxocyclopent-1-enyl acetate and its analogues is largely dictated by the electrophilic nature of the α,β-unsaturated ketone. This functionality makes the cyclopentenone ring susceptible to nucleophilic attack, particularly Michael additions at the β-carbon. The substituents on the ring can significantly influence this reactivity.

A kinetic study of the reaction of hydroxyl radicals with various cyclopentenone derivatives revealed that methyl substitution on the carbon-carbon double bond increases the reactivity of the unsaturated ketone. acs.org Specifically, the reaction rate coefficients were found to be significantly greater for 2-cyclopenten-1-one (B42074) and 2-methyl-2-cyclopenten-1-one (B72799) compared to the saturated cyclopentanone (B42830), suggesting that OH addition to the double bond plays a significant role at room temperature. acs.org

Computational studies, often employing density functional theory (DFT), are crucial for elucidating the mechanistic pathways of these reactions. researchgate.net For instance, potential energy surfaces calculated for the reaction of OH radicals with cyclopentenones show that while OH-addition is the dominant mechanism at room temperature, hydrogen abstraction is not negligible. acs.org

The reactivity of the enol acetate group is also a key feature. It can undergo hydrolysis to the corresponding enol, which is in equilibrium with the keto form. The position of this equilibrium is influenced by the substitution pattern of the ring and the solvent. researchgate.net

Table 2: Factors Influencing the Reactivity of Cyclopentenone Analogues

| Factor | Effect on Reactivity |

| Electronic Effects of Substituents | Electron-donating groups can decrease the electrophilicity of the enone system, while electron-withdrawing groups can increase it. |

| Steric Hindrance | Bulky substituents near the reaction center can hinder the approach of nucleophiles. |

| Ring Strain | The five-membered ring has inherent strain that can influence reaction rates and pathways. |

| Solvent Effects | The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing reaction rates. |

Design Principles for New Cyclopentenone Analogues

The design of new cyclopentenone analogues is often guided by the desire to create molecules with specific properties, such as enhanced biological activity or tailored reactivity for synthetic applications. The cyclopentenone moiety is a key structural feature in many biologically active natural products, including prostaglandins (B1171923) and clavulones. tandfonline.comresearchgate.net

The biological activity of many cyclopentenone-containing compounds is related to their ability to act as Michael acceptors, covalently binding to biological nucleophiles such as cysteine residues in proteins. tandfonline.com This reactivity can be fine-tuned by modifying the substituents on the cyclopentenone ring.

Key design principles for new cyclopentenone analogues include:

Modulating Electrophilicity: The introduction of electron-withdrawing or electron-donating groups can alter the reactivity of the enone system, potentially leading to increased potency or selectivity in biological systems. researchgate.net

Introducing Structural Diversity: Varying the substituents at different positions on the cyclopentenone ring can lead to analogues with different shapes and steric profiles, which can affect their interaction with biological targets.

Improving Pharmacokinetic Properties: Modifications to the core structure can be made to enhance properties such as solubility, metabolic stability, and cell permeability.

Mimicking Natural Products: The design of new analogues is often inspired by the structures of naturally occurring cyclopentenones with known biological activity.

The introduction of a cyclopentenone moiety into other molecules, such as jasmonates and chalcones, has been shown to significantly enhance their anticancer activity. researchgate.net This suggests that the cyclopentenone group can act as a "warhead," delivering reactivity to a specific biological target. Therefore, a common strategy in drug design is to attach the cyclopentenone core to other molecular fragments that can guide the molecule to its intended target. tandfonline.com

Future Research Directions and Perspectives

Unexplored Synthetic Routes and Method Development

Current synthetic strategies for cyclopentenone derivatives are vast, often involving methods like the Nazarov cyclization, Pauson-Khand reaction, and various organocatalyzed pathways. acs.orgthieme-connect.comorganic-chemistry.org However, the synthesis of asymmetrically substituted cyclopentenones with specific functionalities, such as 2-Methyl-6-oxocyclopent-1-enyl acetate (B1210297), remains a fertile ground for new method development.

Future research could focus on developing novel, efficient, and stereoselective synthetic routes. One promising area is the exploration of catalytic asymmetric transformations that can establish the chiral center at the methyl-bearing carbon. acs.org This could involve the use of chiral catalysts in reactions of acyclic precursors. chemistryviews.org Furthermore, enzyme-catalyzed resolutions of racemic mixtures or their precursors present a green and highly selective alternative for obtaining enantiomerically pure 2-Methyl-6-oxocyclopent-1-enyl acetate. acs.org

| Potential Synthetic Strategy | Key Transformation | Potential Advantages |

| Asymmetric Michael Addition | Formation of the chiral center | High enantioselectivity |

| Enzymatic Kinetic Resolution | Separation of enantiomers | Mild reaction conditions, high specificity |

| Tandem One-Pot Synthesis | Multiple bond formations in a single operation | Increased efficiency, reduced waste |

| Gold(I)-catalyzed Rearrangement | Cyclization of enynyl pivaloates | Access to a wide range of cyclopentenones |

Novel Catalytic Applications and Mechanistic Discoveries

The cyclopentenone core is a versatile scaffold for catalysis, and this compound offers multiple points for catalytic activation. nih.gov The enone functionality can act as a ligand for transition metals, suggesting potential applications in asymmetric catalysis. Future research could explore the use of this compound as a chiral ligand in a variety of metal-catalyzed reactions, such as conjugate additions, hydrogenations, or cycloadditions.

The enol acetate group also presents opportunities for novel catalytic transformations. For example, palladium-catalyzed allylic alkylation reactions could be explored, where the enol acetate acts as a leaving group. Additionally, the combination of a lipase (B570770) and a ruthenium complex has been shown to catalyze the asymmetric transformation of enol acetates to chiral acetates, a strategy that could be adapted for this molecule. organic-chemistry.orgnih.gov

Mechanistic studies of these potential catalytic cycles would be crucial for optimizing reaction conditions and expanding their scope. Detailed investigations using techniques such as in-situ spectroscopy and computational modeling could provide valuable insights into the reaction intermediates and transition states, paving the way for the rational design of new catalysts and reactions.

| Potential Catalytic Application | Reactive Site | Potential Outcome |

| Asymmetric Ligand in Metal Catalysis | Enone moiety | Enantioselective synthesis of chiral molecules |

| Palladium-Catalyzed Allylic Alkylation | Enol acetate | Carbon-carbon bond formation |

| Chemoenzymatic Dynamic Kinetic Resolution | Enol acetate and ketone | Synthesis of enantiopure alcohols |

| Rhodium-Catalyzed C-C Bond Activation | Cyclopentanone (B42830) ring | Synthesis of functionalized α-tetralones |

Integration in Advanced Materials Science Research (e.g., polymer chemistry, optoelectronics)

The incorporation of functionalized cyclopentenone moieties into polymers can lead to materials with novel properties. The enone functionality of this compound could be exploited for polymerization reactions. For example, it could undergo radical polymerization or participate in cycloaddition polymerization reactions. The resulting polymers, containing reactive cyclopentenone units in their side chains, could be further modified post-polymerization to introduce a wide range of functionalities. researchgate.net

The enol acetate group also offers a handle for polymerization. Ring-opening metathesis polymerization (ROMP) of cyclic enol ethers has been demonstrated, suggesting that analogous polymerizations of cyclopentenone-derived enol acetates could be feasible, leading to degradable polymers. nih.govresearchgate.netacs.orgacs.org

In the realm of optoelectronics, cyclopentenone derivatives have been investigated as components of fluorescent chemosensors and photoinitiators. researchgate.netnih.gov Future research could explore the synthesis of polymers or small molecules derived from this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as photoresponsive materials. rsc.orgresearchgate.net The conjugated π-system of the enone and the potential for modification at various positions on the ring provide a platform for tuning the electronic and photophysical properties of these materials.

| Material Science Application | Key Feature Utilized | Potential Material Property/Function |

| Functional Polymer Synthesis | Enone or enol acetate polymerization | Post-polymerization modification, degradability |

| Optoelectronic Materials | Conjugated π-system of the enone | Fluorescence, charge transport |

| Photoresponsive Materials | Photochemical reactivity of the enone | Light-induced changes in material properties |

| Bio-based Polymers | Potential for synthesis from renewable resources | Sustainable materials |

Interdisciplinary Research Opportunities in Chemical Biology (excluding therapeutic development)

The reactivity of the cyclopentenone scaffold towards nucleophiles, particularly thiols, makes it an attractive motif for applications in chemical biology, beyond therapeutic development. nih.gov this compound could be developed into a chemical probe for studying biological systems. For instance, by attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag), it could be used for the selective labeling of proteins containing reactive cysteine residues. nih.govrsc.orgosaka-u.ac.jp

The development of fluorogenic probes based on the cyclopentenone core is another exciting avenue. nih.gov A probe designed from this compound could be engineered to be non-fluorescent initially, but become fluorescent upon reaction with a specific biological target. Such "turn-on" probes are powerful tools for real-time imaging of biological processes in living cells without the need for washing away unreacted probe. nih.gov

Furthermore, the cyclopentenone moiety can be incorporated into larger molecules to study protein-protein interactions or to develop activity-based probes for enzyme profiling. The versatility of the cyclopentenone core allows for the synthesis of a diverse library of probes with varying reactivity and selectivity, enabling a wide range of applications in chemical biology research.

| Chemical Biology Application | Target Interaction | Potential Research Outcome |

| Protein Labeling Probe | Covalent reaction with cysteine residues | Identification and tracking of proteins |

| Fluorogenic "Turn-On" Probe | Reaction with a specific biomolecule | Real-time imaging of biological events |

| Activity-Based Enzyme Profiling | Covalent modification of active site residues | Identification of active enzymes in complex mixtures |

| Cross-linking Agent | Reaction with multiple nucleophiles | Studying protein-protein interactions |

Q & A

Q. What are the established synthetic methodologies for 2-methyl-6-oxocyclopent-1-enyl acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of keto-esters or esterification of cyclopentenol derivatives. For example, a modified Claisen condensation may be employed using β-keto esters under acidic catalysis . Key parameters include:

- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) enhance cyclization efficiency.

- Temperature : Reactions are often conducted at 80–100°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, with GC-MS or HPLC for purity validation .

Table 1 : Example Reaction Conditions

| Step | Reagent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclization | Ethyl acetoacetate | H₂SO₄ | 85 | 65–70 |

| Esterification | Acetic anhydride | Pyridine | 25 | >90 |

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : A multi-technique approach is essential:

- X-ray crystallography : Resolve stereochemistry and confirm the oxocyclopentene ring conformation (e.g., disorder in methyl groups, as seen in similar structures ).

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., acetate methyl at δ 2.1 ppm, cyclopentenyl protons at δ 5.5–6.0 ppm).

- IR spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data for this compound under varying pH and solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity effects or competing reaction pathways. A systematic approach includes:

- Controlled kinetic studies : Monitor hydrolysis rates via UV-Vis (ester cleavage at λ 260 nm) in buffered solutions (pH 2–12).

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states for acid/base-catalyzed mechanisms .

- Comparative analysis : Cross-reference with structurally analogous esters (e.g., ethyl acetate hydrolysis kinetics ).

Q. What experimental strategies can elucidate the stability of this compound in biological matrices for pharmacological studies?

- Methodological Answer : Stability assessments require:

- Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stress.

- LC-MS/MS quantification : Track degradation products (e.g., cyclopentenol derivatives) using MRM transitions .

- Matrix effects : Spike the compound into plasma/serum and compare recovery rates against solvent controls .

Q. How can researchers design experiments to investigate the compound’s role in modulating lipid membrane dynamics?

- Methodological Answer : Focus on biophysical interactions:

- Langmuir-Blodgett trough : Measure changes in lipid monolayer surface pressure upon compound incorporation.

- Fluorescence anisotropy : Use DPH probes to quantify membrane fluidity changes.

- MD simulations : Model interactions with lipid bilayers (e.g., POPC membranes) using GROMACS .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for validating the reproducibility of synthetic yields and spectroscopic data?

- Methodological Answer : Implement robust statistical frameworks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.